

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Bipyrimidine

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Compound of Interest

Compound Name: 2,2'-Bipyrimidine

Cat. No.: B1330215

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Introduction

2,2'-Bipyrimidine is a heterocyclic aromatic organic compound characterized by two pyrimidine rings linked at their 2-positions.^[1] This rigid, planar structure imparts significant stability and electron-deficient properties, making it a compound of interest in various chemical and pharmaceutical applications.^[1] It is primarily utilized as a bridging ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.^{[2][3][4]} This document provides a comprehensive overview of the core physicochemical properties of **2,2'-bipyrimidine**, detailed experimental protocols, and visual representations of its synthesis and structural-property relationships.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2,2'-bipyrimidine** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₄	[2][3][4][5][6][7]
Molecular Weight	158.16 g/mol	[2][3][4][5][6][7]
Appearance	White to off-white crystalline solid/powder	[1][2][8]
Melting Point	110-116 °C	[2][3][4][8][9]
Boiling Point	395.4 ± 25.0 °C (Predicted)	[8]
Solubility	Soluble in methanol	[1][3][4][8]
pKa	-1.22 ± 0.33 (Predicted)	[8]
CAS Number	34671-83-5	[2][3][5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2,2'-bipyrimidine** are crucial for its application in research and development.

Synthesis of 2,2'-Bipyrimidine via Ullmann Coupling

An efficient and high-yield synthesis of **2,2'-bipyrimidine** can be achieved through the Ullmann coupling of 2-iodopyrimidine.[10][11]

Materials:

- 2-Iodopyrimidine
- Activated copper powder
- Absolute Dimethylformamide (DMF)
- Potassium cyanide
- 25% aqueous ammonia solution

- Ethyl acetate
- Petroleum ether (bp 40-70 °C)

Procedure:

- In a 250 mL double-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).
- Add 60 mL of absolute DMF and flush the flask with nitrogen for 10 minutes.
- Heat the reaction mixture to 80 °C with vigorous stirring, maintaining the temperature between 80 and 85 °C.
- After 3.5 hours, add an additional 4.0 g (63.0 mmol) of activated copper powder to the mixture.
- Continue the reaction for a total of 7 hours, then increase the temperature to 120-130 °C for 2 hours.
- Cool the resulting suspension to 0 °C.
- To remove the coordinated copper, add a 25% aqueous solution of ammonia containing potassium cyanide.
- The crude **2,2'-bipyrimidine** product is then isolated.
- Recrystallize the crude product from an ethyl acetate-petroleum ether mixture to yield pure **2,2'-bipyrimidine**.

Determination of Melting Point

The melting point of **2,2'-bipyrimidine** is determined using a standard capillary melting point apparatus.

Procedure:

- A small, dry sample of crystalline **2,2'-bipyrimidine** is packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. For **2,2'-bipyrimidine**, this range is typically between 110 °C and 116 °C.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer.
- The sample is typically dissolved in a deuterated solvent, such as CDCl_3 .
- The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).
- For **2,2'-bipyrimidine** in CDCl_3 , the ^{13}C NMR spectrum shows peaks at approximately δ 158.9, 130.0, and 121.0.[\[10\]](#)

UV-Visible (UV-Vis) Spectroscopy:

- UV-Vis spectra are obtained using a spectrophotometer.
- A dilute solution of **2,2'-bipyrimidine** in a suitable solvent (e.g., methanol) is prepared.
- The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.
- The wavelengths of maximum absorbance (λ_{max}) are identified.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as spectrophotometric or potentiometric titration.

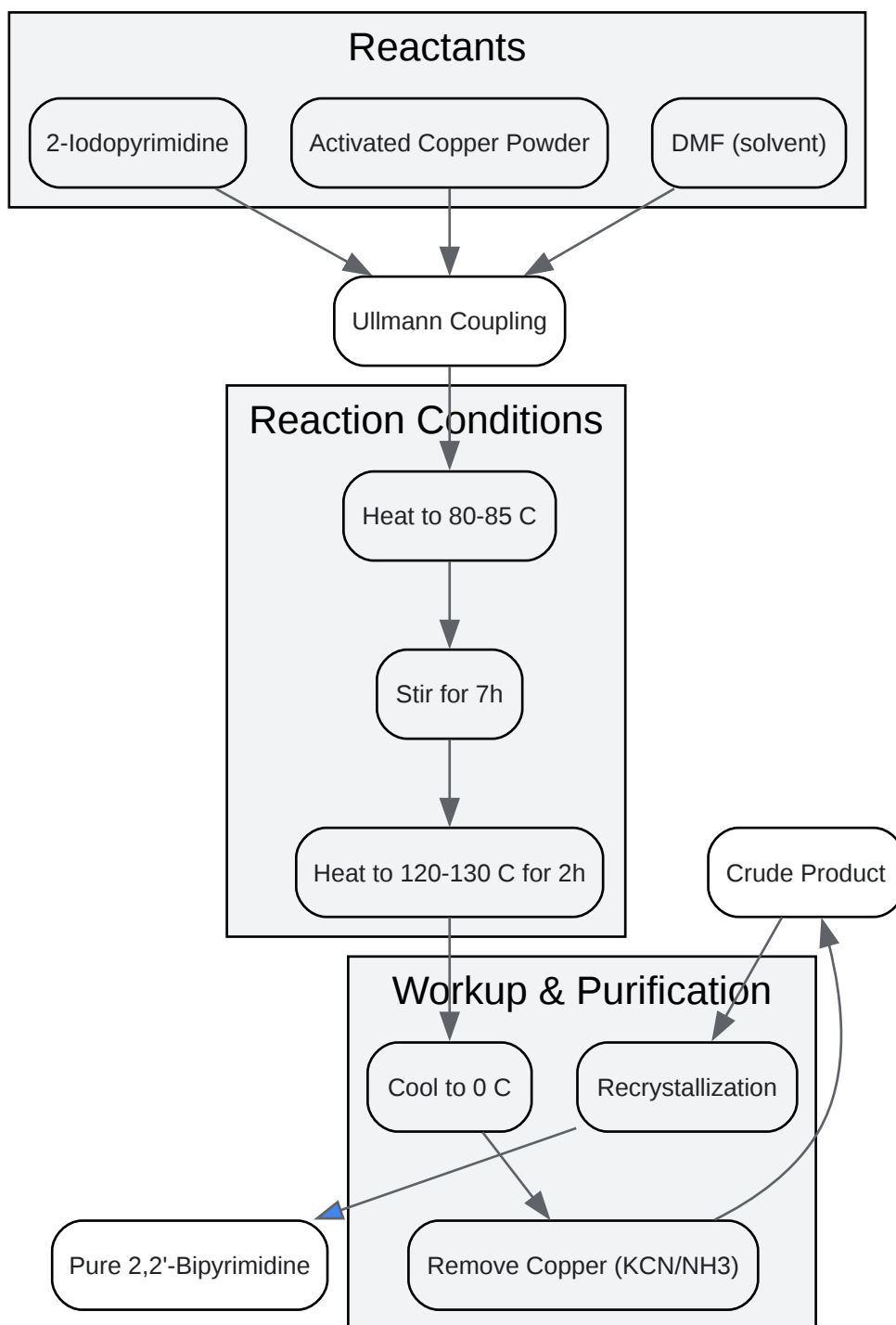
General Spectrophotometric Titration Protocol:

- A series of buffer solutions with known pH values are prepared.
- A constant concentration of **2,2'-bipyrimidine** is added to each buffer solution.
- The UV-Vis spectrum of each solution is recorded.
- Changes in the absorbance at a specific wavelength are monitored as a function of pH.
- The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Visualizations

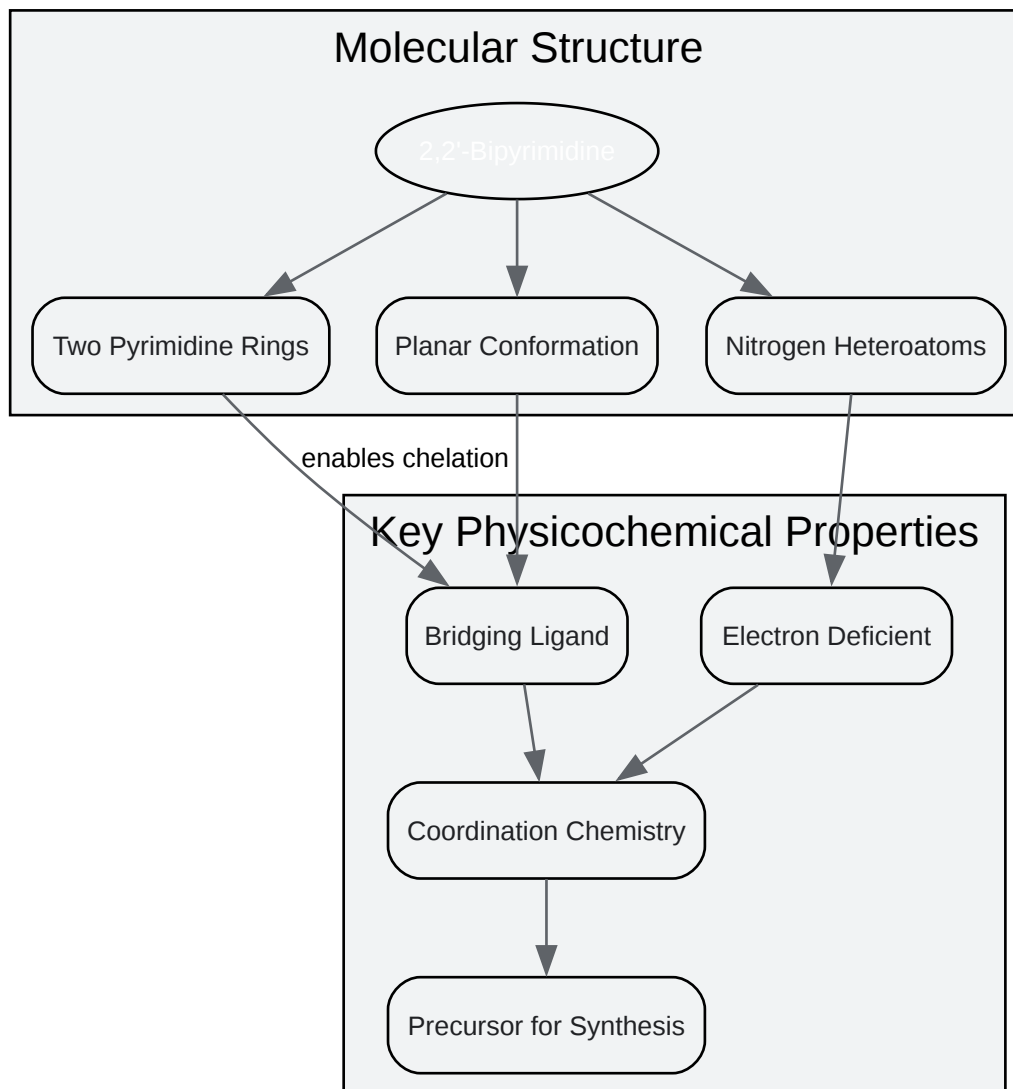
Synthesis Workflow

Synthesis of 2,2'-Bipyrimidine via Ullmann Coupling

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2,2'-bipyrimidine**.

Structural Properties Relationship

Structural Properties of 2,2'-Bipyrimidine

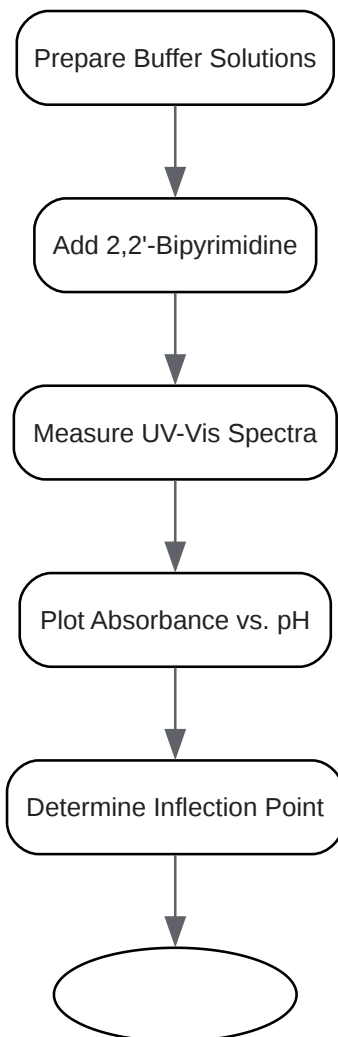


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Caption: Relationship between structure and properties of **2,2'-bipyrimidine**.

Experimental Workflow for pKa Determination

Workflow for pKa Determination by UV-Vis Spectrophotometry



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Caption: Generalized workflow for pKa determination.

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